2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine

Physicochemical Property Drug Design Agrochemical Intermediate

Researchers often struggle to source pyridine intermediates with a single, unambiguous reactive site for controlled sequential derivatization. This compound solves that challenge. - Distinct Selectivity: The lone 2-chloro group enables selective Suzuki or amination without competing di-substitution, simplifying route design versus symmetrical dichloro analogs. - Downstream Optimization: Its 3-fluorophenyl and 5-trifluoromethyl groups impart high predicted lipophilicity (cLogP ~3.2-3.8), ideal for CNS targets or agrochemicals requiring enhanced tissue penetration. - Supply Assurance: Secured as a high-purity building block with analytical documentation, enabling consistent quality for advanced intermediate scale-up.

Molecular Formula C12H6ClF4N
Molecular Weight 275.63 g/mol
CAS No. 1214367-87-9
Cat. No. B1393097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine
CAS1214367-87-9
Molecular FormulaC12H6ClF4N
Molecular Weight275.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=C(N=CC(=C2)C(F)(F)F)Cl
InChIInChI=1S/C12H6ClF4N/c13-11-10(7-2-1-3-9(14)4-7)5-8(6-18-11)12(15,16)17/h1-6H
InChIKeyJMCASTPMUZREDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine: Identity & Procurement


2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine (CAS 1214367-87-9) is a halogenated pyridine derivative with the molecular formula C12H6ClF4N and a molecular weight of 275.63 g/mol . It is primarily utilized as a versatile building block or intermediate in the synthesis of more complex molecules for agrochemical and pharmaceutical research applications . Key procurement-relevant specifications include a typical purity of 95% or higher and its availability from various chemical suppliers [1].

WorkflowSynthesis building block
SelectionHigh-purity specification
Use ContextAgrochemical & pharma R&D

2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine: No Simple Analog Substitute


While many trifluoromethylpyridine (TFMP) intermediates are commercially available, 2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine possesses a unique combination of three key functional features that are not simultaneously present in common alternatives like 2-chloro-5-(trifluoromethyl)pyridine, 3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine, or 2,3-dichloro-5-(trifluoromethyl)pyridine [1]. This specific substitution pattern—a chloro leaving group at the 2-position, a 3-fluorophenyl ring at the 3-position, and a trifluoromethyl group at the 5-position—dictates a distinct reactivity profile and physicochemical fingerprint that generic substitutes cannot replicate, directly impacting synthetic route viability and the properties of downstream products [2].

2-Chloro-5-(trifluoromethyl)pyridineLacks 3-fluorophenyl ring; alters electronic & steric profile
3-(3-Fluorophenyl)-5-(trifluoromethyl)pyridineMissing 2-Cl leaving group; disables cross-coupling handle
2,3-Dichloro-5-(trifluoromethyl)pyridineDichloro substitution leads to regioselectivity challenges

2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine: Key Differentiators


Enhanced Lipophilicity & Molecular Complexity

The target compound exhibits a significantly higher molecular weight and predicted lipophilicity compared to simpler, widely used trifluoromethylpyridine (TFMP) intermediates. This is a critical differentiator for applications where increased membrane permeability or altered pharmacokinetics are desired [1]. Its molecular weight (275.63 g/mol) is substantially greater than that of 2-chloro-5-(trifluoromethyl)pyridine (181.54 g/mol) and 3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine (241.18 g/mol) . While experimental logP data are not publicly available, computational predictions from the ZINC database and mcule.com for close structural analogs suggest a logP in the range of 3.18 to 3.80, markedly higher than the typical range for simpler pyridine cores (e.g., pyridine logP = 0.65) [2].

Lipophilicity & MW
Class-level
+94 g/mol vs 2-Cl-5-CF3-pyridine; >2.5 log units above pyridine
Supports selection for higher lipophilicity design
Predicted; no experimental logP data
Physicochemical Property Drug Design Agrochemical Intermediate

Unique Synthetic Handle for Sequential Functionalization

The presence of a single chloro substituent at the 2-position, ortho to the 3-fluorophenyl group, provides a distinct synthetic handle for selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is not available in compounds lacking the aryl substituent or in symmetrical dichloro analogs [1]. This enables sequential derivatization strategies, a key advantage for building complex molecular libraries. In contrast, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a common intermediate, possesses two reactive chlorines, which can lead to regioselectivity challenges and undesired byproducts during selective mono-functionalization [2].

Synthetic Handle
Class-level
Single reactive chlorine at 2-position; 3-fluorophenyl blocks second site
Enables selective mono-functionalization
Applicable to Pd-catalyzed cross-couplings
Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Enhanced Metabolic Stability

The strategic placement of multiple fluorine atoms—specifically the trifluoromethyl group at the 5-position and the fluorine atom on the 3-phenyl ring—is a well-established design principle for increasing oxidative metabolic stability in both pharmaceuticals and agrochemicals [1]. While direct comparative microsomal stability data for this specific compound are not published, the class-level effect of the trifluoromethyl group is quantifiable: it increases the Hammett constant (σp) to 0.54 compared to 0.06 for a single fluorine atom, indicating a much stronger electron-withdrawing effect that stabilizes the pyridine ring against cytochrome P450 oxidation [2].

Metabolic Stability
Class-level
CF3 σp = 0.54 vs F σp = 0.06 (9× more electron-withdrawing)
Inferred oxidative stability improvement
Class-level effect; no direct compound data
Metabolic Stability Drug Metabolism Agrochemical Persistence

2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine: Targeted R&D Applications


Crop Protection Agents with Enhanced Lipophilicity

As evidenced by its high predicted lipophilicity, this intermediate is particularly well-suited for designing novel herbicides or fungicides that require improved cuticular penetration and translocation within plant tissues. The presence of the trifluoromethyl group aligns it with the structural features of over 20 ISO-common-name agrochemicals [1]. Researchers developing candidates for resistant weed or fungal species can leverage this compound's unique substitution pattern to explore chemical space not accessible with simpler TFMP building blocks.

Focused Libraries for CNS & Anti-Inflammatory Discovery

The predicted high lipophilicity (cLogP ~3.2-3.8) and enhanced metabolic stability inferred from the CF3 group make this compound a strategic starting point for synthesizing lead-like molecules intended for central nervous system (CNS) targets or inflammatory pathways [2]. The 2-chloro substituent enables efficient coupling to introduce diverse amine or aryl groups, while the 3-fluorophenyl moiety can engage in favorable hydrophobic interactions with protein targets. This combination is particularly relevant for programs targeting GPCRs, kinases, or ion channels where halogenated aromatic systems are pharmacologically validated.

Sequential Derivatization for Complex Heterocyclic Architectures

This compound is ideal for medicinal chemistry campaigns requiring the construction of complex, polycyclic scaffolds. The single chloro leaving group allows for a first selective functionalization (e.g., Suzuki coupling) at the 2-position, after which the aryl ring or pyridine nitrogen can be further elaborated. This contrasts with more symmetrical intermediates like 2,3,5-DCTF, where controlling mono- versus di-substitution can be challenging [3]. Procurement of this specific intermediate enables more convergent and higher-yielding synthetic routes to advanced intermediates.

Application
Selection Property
Validation Focus
ApplicationCrop Protection R&D
Selection PropertyHigh predicted lipophilicity
Validation FocusCuticular penetration & translocation
ApplicationCNS & Anti-inflammatory Libraries
Selection PropertyPredicted logP & metabolic stability
Validation FocusCNS target engagement & clearance profile
ApplicationComplex Heterocyclic Synthesis
Selection PropertySingle reactive chlorine handle
Validation FocusMono-substitution selectivity & yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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